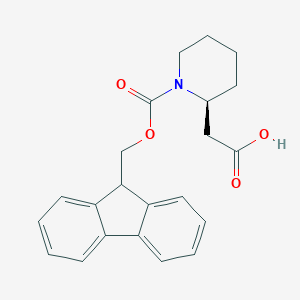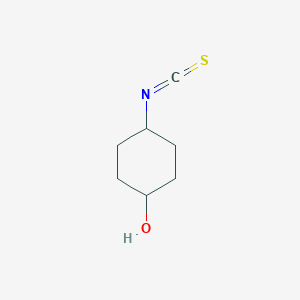
(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves catalytic reactions and strategic functional group introductions. For instance, a method for the preparation of polyfunctionalized piperidine derivatives employs copper(II) triflate in mild conditions to introduce a methoxycarbonyl methyl group at specific positions of pyridine, offering a pathway to unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). Additionally, innovative approaches for the synthesis of 9-methoxy and 9-acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles via intermediates further demonstrate the versatility of methods available for creating complex molecules (El-Agrody et al., 2002).
Molecular Structure Analysis
Molecular structure determinations are crucial for understanding the chemical and physical properties of a compound. For example, studies on similar compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid reveal the spatial arrangement of functional groups and their electronic effects on the molecule's reactivity (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards various reagents and conditions. The study of N-(fluorenyl-9-methoxycarbonyl) amino acids, for instance, showcases a broad spectrum of anti-inflammatory activity, hinting at the chemical interactions these compounds can engage in (Weitzberg et al., 1991). These reactions are pivotal for both understanding the compound's behavior and for its application in synthesis and medicinal chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for handling and application in various fields. For instance, the stability and fluorescence of 6-methoxy-4-quinolone underline the importance of physical properties in the application of similar compounds in biomedical analysis (Hirano et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties involves exploring the reactivity under different conditions, resistance to certain types of chemical degradation, and the ability to undergo specific reactions. The synthesis and application of a protected glycosyl donor illustrate the intricate balance of protecting group stability and reactivity, which is crucial for the successful manipulation of compounds (Spjut, Qian, & Elofsson, 2010).
Aplicaciones Científicas De Investigación
Novel Fluorophores and Labeling Reagents
A significant application of fluorene derivatives lies in the development of novel fluorophores for biomedical analysis. For instance, the synthesis of fluorophores with strong fluorescence across a wide pH range in aqueous media has been explored, demonstrating their utility as fluorescent labeling reagents. Such compounds exhibit strong fluorescence with a large Stokes' shift, making them suitable for the detailed analysis of biological specimens without interference from the sample's pH (Hirano et al., 2004).
Synthesis of Piperidine Alkaloids
Fluorene derivatives have also been utilized in the synthesis of piperidine alkaloids, which are compounds of interest due to their biological activity. A study demonstrated the cyclisative carboamination-(methoxy)carbonylation tandem reaction as a key step in synthesizing optically pure piperidine alkaloids from ladybird beetles. This method underscores the versatility of fluorene derivatives in synthesizing complex organic molecules (Kubizna et al., 2010).
Environmentally Sensitive Fluorophores
The synthesis of environmentally sensitive fluorophores incorporating fluorene moieties has been developed, showcasing the ability of these compounds to exhibit strong blue-green fluorescence. This property is valuable in materials science and the development of sensors, as these compounds can respond to environmental changes, making them suitable for various applications including optical materials and biological sensors (Hussein et al., 2019).
Protective Groups in Synthesis
Another critical application of fluorene derivatives is in the role of protective groups in organic synthesis. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in the protection of amino acids during the synthesis of peptides. The stability of Fmoc-protected amino acids under various conditions makes them indispensable in the field of peptide synthesis, enabling the construction of complex peptide structures with high fidelity (Šebesta & Seebach, 2003).
Antimicrobial Compounds
Fluorene derivatives have been explored for their antimicrobial properties as well. New pyridine derivatives synthesized from fluorene compounds have shown variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents. Such studies contribute to the ongoing search for novel compounds with antimicrobial efficacy (Patel et al., 2011).
Propiedades
IUPAC Name |
2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXTQQJFAOBCJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589219 | |
| Record name | [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid | |
CAS RN |
193693-62-8 | |
| Record name | (2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)










